molecular formula C21H26N2O2 B11583884 3-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol

3-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol

Cat. No.: B11583884
M. Wt: 338.4 g/mol
InChI Key: SXBZYOMCZZVYAL-UHFFFAOYSA-N
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Description

3-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a benzodiazole ring, a phenoxy group, and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 3-methylphenol and an appropriate leaving group.

    Alkylation: The butyl chain is introduced through an alkylation reaction, often using a butyl halide.

    Final Coupling: The propanol chain is attached through a coupling reaction, typically involving a Grignard reagent or a similar organometallic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: The major products include ketones or aldehydes, depending on the specific conditions.

    Reduction: The major products are various alcohol derivatives.

    Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

3-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. The benzodiazole ring can interact with various receptors or enzymes, potentially inhibiting or activating their function. The phenoxy group and propanol chain can also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole ring and phenoxy group make it particularly interesting for medicinal chemistry applications, as these structures are often involved in interactions with biological targets.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C21H26N2O2/c1-17-8-6-9-18(16-17)25-15-5-4-13-23-20-11-3-2-10-19(20)22-21(23)12-7-14-24/h2-3,6,8-11,16,24H,4-5,7,12-15H2,1H3

InChI Key

SXBZYOMCZZVYAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2CCCO

Origin of Product

United States

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